molecular formula C9H6BrNO B1289189 6-Bromoisoquinoline 2-oxide CAS No. 223671-16-7

6-Bromoisoquinoline 2-oxide

Cat. No. B1289189
M. Wt: 224.05 g/mol
InChI Key: QNNTUJSIGVWFAS-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline 2-oxide is a chemical compound that is part of the quinoline family, a class of heterocyclic aromatic organic compounds. It is characterized by the presence of a bromine atom and an oxide group attached to the isoquinoline scaffold. This compound serves as an important intermediate in the synthesis of various biologically active molecules and ligands that can bind to protein domains such as the Src homology 3 (SH3) domain .

Synthesis Analysis

The synthesis of derivatives of 6-bromoisoquinoline 2-oxide can be achieved through various methods. One approach involves the use of Brønsted acidic ionic liquid-promoted amidation of quinoline N-oxides with nitriles, which is an economic and eco-friendly method that provides excellent functional group tolerance and 100% atom economy . Another method utilizes Buchwald-Hartwig chemistry for the controlled functionalization of 6-bromo-2-chloroquinoline, leading to ligands with increased binding affinity for the SH3 domain . Additionally, a copper-catalyzed aerobic cyclization protocol has been developed for the synthesis of related compounds, featuring eco-friendly conditions and a broad substrate scope . The Knorr synthesis is another route that involves the condensation of β-keto esters with 4-bromoaniline and subsequent cyclization to yield 6-bromoquinolin-2(1H)-one .

Molecular Structure Analysis

The molecular structure of 6-bromoisoquinoline 2-oxide derivatives can be complex, with various substituents influencing the overall shape and reactivity of the molecule. For instance, the synthesis of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes involves the formation of structures with N-heterocyclic carbenes (NHCs) and triphenylphosphine, which have been characterized by single-crystal X-ray diffraction .

Chemical Reactions Analysis

6-Bromoisoquinoline 2-oxide and its derivatives participate in a variety of chemical reactions. A metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes has been developed to synthesize α-(4-bromo-isoquinolin-1-yl)-propenone skeletons . Furthermore, TBAB-mediated radical 6-endo-trig ortho-cyclization has been used for the synthesis of 3-bromo-1,2-dihydroquinoline derivatives . Rhodium-catalyzed synthesis provides access to 4-bromo-1,2-dihydroisoquinolines, involving the formation of bromonium ylides as key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoisoquinoline 2-oxide derivatives are influenced by the presence of the bromine atom and other substituents. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry and material science. The synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones and related compounds illustrates the diverse reactivity of these molecules, which can be tailored through various synthetic strategies . The reductive amination of Schiff's bases is another method that has been used to synthesize related compounds, demonstrating the versatility of these molecules10.

Scientific Research Applications

1. Functionalized Isoquinoline N-Oxides Synthesis

6-Bromoisoquinoline 2-oxide has been utilized in the synthesis of functionalized isoquinoline N-oxides. Electrophilic cyclization of 2-alkynylbenzaldoximes with electrophiles leads to the formation of 4-iodoisoquinoline N-oxides or 4-bromoisoquinoline N-oxides. These compounds can be further functionalized via palladium-catalyzed cross-coupling reactions (Ding & Wu, 2008).

2. Application in Molecular Water Oxidation Catalysts

Research on ruthenium complexes containing 6-bromoisoquinoline as axial ligands has shown their potential as molecular water oxidation catalysts. These complexes, when used in acidic media with CeIV as a stoichiometric chemical oxidant, catalyze the oxidation of water. This indicates their potential utility in catalysis and environmental applications (Scherrer et al., 2016).

3. Synthesis of Indazoloisoquinolinamines

6-Bromoisoquinoline derivatives have been used in the synthesis of fluorescent indazoloisoquinolinamines. The process involves Suzuki coupling and Cadogan cyclization, highlighting the compound's role in synthesizing novel fluorescent materials (Balog, Riedl & Hajos, 2013).

4. Formation of Cyclopalladated Complexes

6-Bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes and triphenylphosphine have been synthesized using 6-bromoisoquinoline. These complexes demonstrate significant potential in Suzuki coupling and oxidation reactions, suggesting their application in organic synthesis and materials science (Xu et al., 2014).

5. Novel Chelating Ligands Incorporation

6-Bromoquinoline derivatives, including those derived from 6-bromoisoquinoline, have been used to create bidentate and tridentate ligands. These derivatives have shown unusual high emission quantum yields, indicating their potential use in optical materials and chemical sensing (Hu, Zhang & Thummel, 2003).

6. In Vitro Cytotoxic Evaluation

Compounds structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. This highlights the potential application of 6-bromoisoquinoline derivatives in cancer research and drug development (Delgado et al., 2012).

properties

IUPAC Name

6-bromo-2-oxidoisoquinolin-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNTUJSIGVWFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoisoquinoline 2-oxide

Synthesis routes and methods I

Procedure details

To a solution of 51.0 g (245.1 mmol) of 6-bromo-isoquinoline (3) in 800 ml of dichloromethane were added under mechanical stirring 90.6 g (367.6 mmol) of 3-chloro-benzenecarboperoxoic acid (70%). After stirring for 4 h at room temperature and standing overnight, saturated sodium hydrogen carbonate-solution was added until two clear layers were obtained. The dichloromethane solution was separated and washed with saturated NaCl-solution. The aqueous layers were extracted with a chloroform/isopropanol (3:1) mixture and the organic layers were combined, washed again with saturated NaCl-solution, dried over magnesium sulfate and evaporated. The obtained crude product (53.0 g) was used without further purification. Rt=0.89 min (Method C). Detected mass: 226.2 (M+H+).
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51 g
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800 mL
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90.6 g
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Synthesis routes and methods II

Procedure details

Acetic acid (8 mL) and 30% hydrogen peroxide (4 mL) were heated at 80° C. for 1 h. The cooled solution of peracetic acid was added to 6-bromoisoquinoline (Tyson, F. T. J. Am. Chem. Soc., 1939, 61, 183) (0.389 g, 1.87 mmol) and the mixture was then heated at 80° C. for 18 h. The mixture was diluted with water (15 mL) and concentrated in vacuo to ca. half the volume and the residue was extracted with CH2Cl2 (2×25 mL). The combined organics were washed with saturated aqueous NaHCO3 (25 mL), dried over MgSO4 and evaporated to leave an oil. Azeotroping with PhMe (×3) and then CH2Cl2 (×3) gave 6-bromoisoquinoline N-oxide (0.420 g, quant) as a cream-coloured solid. 1H (δ, CDCl3, 300 MHz) 7.6-7.65 (2H, m), 7.77 (1H, dd), 8.0 (1H, s), 8.2 (1H, dd), 8.85 (1H, s);
Quantity
8 mL
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4 mL
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peracetic acid
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0 (± 1) mol
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0.389 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
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